molecular formula C16H11ClF2N2O B12322512 (1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

(1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12322512
M. Wt: 320.72 g/mol
InChI Key: CDSYOQOBXZTUAB-UHFFFAOYSA-N
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Description

(1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity. The presence of the pyrazole ring is also notable, as this structure is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of appropriate substituted phenylhydrazines with diketones or their equivalents. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring. The final step usually involves the reduction of the intermediate to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol
  • (1-(3-Fluoro-4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

Uniqueness

The unique combination of chloro and fluoro substituents in (1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol distinguishes it from other similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11ClF2N2O

Molecular Weight

320.72 g/mol

IUPAC Name

[1-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H11ClF2N2O/c17-14-7-13(5-6-15(14)19)21-8-11(9-22)16(20-21)10-1-3-12(18)4-2-10/h1-8,22H,9H2

InChI Key

CDSYOQOBXZTUAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl)F

Origin of Product

United States

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